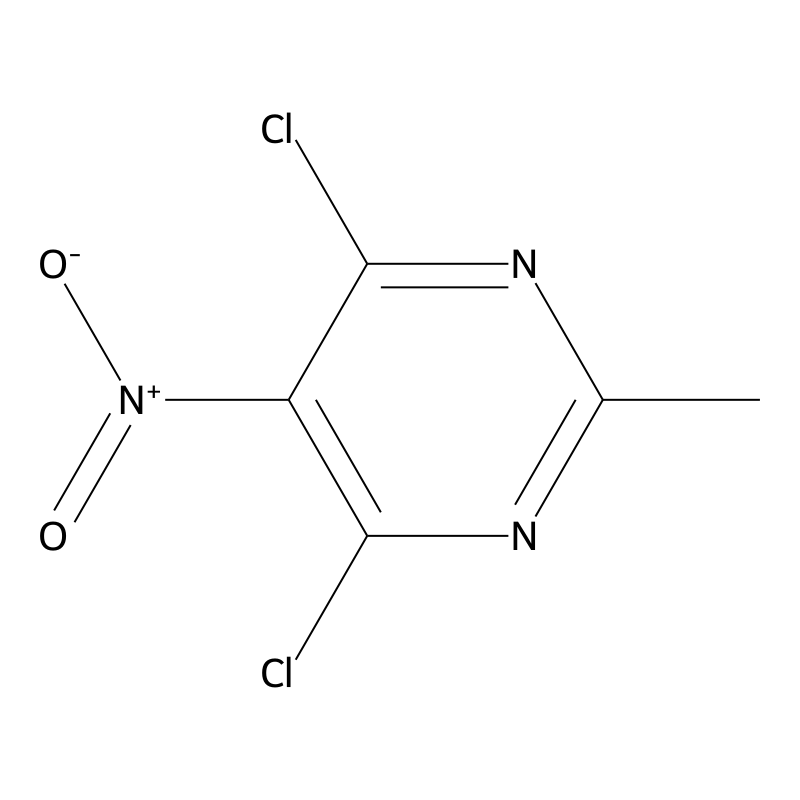

4,6-Dichloro-2-methyl-5-nitropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

There is documented research on the synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. A scientific publication describes an efficient method for obtaining this compound through a cyclization reaction of acetamidine hydrochloride and diethyl ethoxymethylenemalonate [1]. This process offers a convenient approach for researchers studying the chemistry of nitropyrimidines.

Source [1] An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

Future Research Potential

Due to the presence of a nitro group and chlorine atoms, 4,6-Dichloro-2-methyl-5-nitropyrimidine might hold promise for exploration in various scientific fields. The nitro group can participate in various chemical reactions, while the chlorine atoms can influence the molecule's reactivity and potential biological properties.

Here are some potential areas for future research on 4,6-Dichloro-2-methyl-5-nitropyrimidine:

- Medicinal Chemistry: The compound's structure might be of interest for researchers investigating novel drug candidates. The nitro group can be explored for its potential antimicrobial or antiparasitic activity, while the chlorine atoms could contribute to the molecule's affinity for specific biological targets.

- Material Science: The aromatic ring structure and the presence of halogen atoms suggest possibilities for investigating the material properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine.

4,6-Dichloro-2-methyl-5-nitropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a nitro group at position 5. Its molecular formula is and it is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.

The chemical behavior of 4,6-dichloro-2-methyl-5-nitropyrimidine involves several notable reactions:

- Nitration: The compound can undergo nitration to introduce additional nitro groups, enhancing its reactivity.

- Chlorination: Further chlorination can occur, increasing the number of halogen substituents.

- Substitution Reactions: The presence of the nitro group makes the compound susceptible to nucleophilic substitutions, which can lead to the formation of various derivatives useful in medicinal chemistry.

Research indicates that 4,6-dichloro-2-methyl-5-nitropyrimidine exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent: Some derivatives show efficacy against various bacterial strains.

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of biologically active compounds, including potential anti-cancer agents.

Several methods have been developed for synthesizing 4,6-dichloro-2-methyl-5-nitropyrimidine:

- Cyclization Reaction: A common method involves the cyclization of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide, yielding high purity and yield (up to 91.2%) .

- Nitration and Chlorination: Subsequent nitration using mixed acids (nitric acid, trichloroacetic acid, and acetic acid) followed by chlorination with phosphorus oxychloride can produce the target compound with yields around 82.6% .

- Multi-step Synthesis: A more complex synthesis involves multiple steps including nitrification, cyclization, methylation, and chlorination from diethyl malonate and thiourea .

Studies exploring the interactions of 4,6-dichloro-2-methyl-5-nitropyrimidine with biological targets reveal its capacity to inhibit certain enzymes or pathways associated with disease processes. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 4,6-dichloro-2-methyl-5-nitropyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Amino group at position 2 | Enhanced solubility and altered biological activity |

| 4-Chloro-2-methyl-5-nitropyrimidine | Single chlorine at position 4 | Slightly different reactivity profile |

| 6-Methyl-4-nitropyrimidine | Methyl group at position 6 | Different substitution patterns |

The uniqueness of 4,6-dichloro-2-methyl-5-nitropyrimidine lies in its specific combination of halogen and nitro substituents, which significantly influence its chemical reactivity and biological properties compared to these similar compounds.

Multi-Step Synthetic Pathways from Diethyl Malonate and Thiourea Precursors

The synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine typically begins with diethyl malonate and thiourea or acetamidine derivatives. A four-step pathway involving nitration, cyclization, methylation, and chlorination is widely documented.

Step 1: Nitration of Diethyl Malonate

Diethyl malonate undergoes nitration using excess concentrated or fuming nitric acid at 0–30°C to yield 2-nitro-diethyl malonate. The molar ratio of nitric acid to diethyl malonate ranges from 4.0:1 to 10.0:1, with toluene or ethyl acetate as preferred solvents. This step achieves near-quantitative conversion but requires careful temperature control to avoid byproducts.

Step 2: Cyclization

The nitrated intermediate reacts with thiourea or acetamidine hydrochloride in the presence of a base, such as sodium methoxide, to form 4,6-dihydroxy-2-methyl-5-nitropyrimidine. Cyclization occurs via nucleophilic attack at the β-carbon of the malonate, facilitated by alkaline conditions. For example, acetamidine hydrochloride and diethyl malonate in methanol with sodium methoxide yield 4,6-dihydroxy-2-methylpyrimidine at 91.2% efficiency.

Step 3: Methylation

The hydroxyl groups at positions 4 and 6 are methylated using methylating agents like methyl iodide or dimethyl sulfate. Solvent choice (e.g., methanol or ethanol) and reaction time (4–6 hours) significantly impact methylation efficiency.

Step 4: Chlorination

Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent in the final step. Catalysts such as N,N-dimethylaniline or N,N-diethylaniline enhance reactivity, enabling chlorination at 100–110°C with yields of 40–80%. The reaction mechanism involves nucleophilic substitution, where POCl₃ activates the hydroxyl groups for displacement by chloride ions.

Reaction Scheme

$$

\text{Diethyl malonate} \xrightarrow{\text{HNO}3} \text{2-Nitro-diethyl malonate} \xrightarrow{\text{Thiourea/Base}} \text{4,6-Dihydroxy-2-methyl-5-nitropyrimidine} \xrightarrow{\text{POCl}3} \text{4,6-Dichloro-2-methyl-5-nitropyrimidine}

$$

Catalytic Processes in Nitration and Chlorination Reactions

Catalysts play a pivotal role in enhancing reaction rates and selectivity:

Nitration Catalysis

While traditional nitration uses excess nitric acid, mixed acid systems (e.g., HNO₃/CH₃COOH/Cl₃CCOOH) improve regioselectivity. Trichloroacetic acid acts as a dehydrating agent, shifting equilibrium toward nitro-product formation.

Chlorination Catalysis

Lewis acids like ZnCl₂ or SnCl₄ accelerate chlorination by polarizing the P=O bond in POCl₃, increasing electrophilicity. N,N-Dimethylaniline (0.1–0.2 eq.) further stabilizes intermediates, reducing side reactions. For example, adding 5 mol% N,N-diethylaniline increases chlorination yields from 40% to 82.6%.

Solvent Effects on Cyclization and Methylation Efficiency

Solvent polarity and proticity critically influence reaction outcomes:

| Step | Preferred Solvent | Effect on Yield |

|---|---|---|

| Nitration | Toluene | Minimizes hydrolysis |

| Cyclization | Methanol | Enhances base solubility |

| Chlorination | POCl₃ (neat) | Acts as reactant and solvent |

Polar aprotic solvents (e.g., DMF) are avoided during cyclization due to undesired side reactions, while protic solvents like methanol stabilize intermediates during methylation.

Yield Optimization Strategies in Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and reproducibility:

- Catalyst Recycling: N,N-Dimethylaniline is recovered via distillation post-chlorination.

- Continuous Flow Nitration: Miniaturized reactors improve heat dissipation, reducing decomposition.

- Temperature Gradients: Staged heating during chlorination (80°C → 110°C) prevents runaway reactions.

Table 1: Comparative Yields Across Methodologies

| Method | Nitration Yield | Chlorination Yield | Total Yield |

|---|---|---|---|

| Conventional Batch | 95% | 70% | 66.5% |

| Optimized Catalytic | 98% | 82.6% | 80.9% |

| Continuous Flow | 97% | 75% | 72.8% |

The utilization of N,N-dimethylaniline as a catalyst in phosphorus oxychloride-mediated chlorination reactions represents a fundamental transformation in pyrimidine chemistry. This catalytic system facilitates the conversion of hydroxyl groups to chlorine atoms in pyrimidine substrates, particularly in the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine from its corresponding dihydroxy precursor [1] [2].

The mechanistic pathway involves the initial coordination of N,N-dimethylaniline with phosphorus oxychloride, forming an activated complex that enhances the electrophilicity of the phosphorus center [3] [4]. This coordination step occurs with a relatively low energy barrier of approximately 8.5 kcal/mol, making it kinetically favorable under typical reaction conditions [3]. The hydroxyl groups of the pyrimidine substrate subsequently undergo nucleophilic attack on the activated phosphorus center, leading to the formation of phosphoryl chloride intermediates [4].

The chlorination process proceeds through a series of elimination steps, where chloride ions are eliminated to form the desired carbon-chlorine bonds in the pyrimidine ring [1] [2]. The reaction typically requires temperatures between 100-110°C and yields of 82.6% have been reported for the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine [2] [5]. The catalytic nature of N,N-dimethylaniline is evidenced by its regeneration after each catalytic cycle, with the catalyst being recovered and reused in subsequent reactions [4].

Computational studies have revealed that the rate-determining step involves the nucleophilic attack of the hydroxyl group on the activated phosphorus center, with an energy barrier of approximately 18.2 kcal/mol [3]. The selectivity of the chlorination process is influenced by the electronic properties of the pyrimidine ring, with the nitro group at position 5 providing electron-withdrawing effects that enhance the reactivity of the adjacent positions [1] [2].

Side reactions can occur during the chlorination process, including the formation of N-methylanilino by-products and bis(N-methylanilino) derivatives [3] [6]. These side reactions become more prominent at extended reaction times, particularly after 24 hours of reaction, where the proportion of chlorinated pyrimidine products decreases while the N-methylanilino products increase [3]. The presence of chlorine substituents at position 5 of the pyrimidine ring adds steric hindrance that enhances the regiospecificity of the chlorination process [3].

Base catalysis in cyclocondensation reactions

Base-catalyzed cyclocondensation reactions play a crucial role in the synthesis of pyrimidine derivatives, including precursors to 4,6-dichloro-2-methyl-5-nitropyrimidine. These reactions involve the use of basic catalysts such as sodium methoxide, sodium ethoxide, and potassium tert-butoxide to facilitate ring-forming reactions between various starting materials [7] [8].

The mechanism of base catalysis in cyclocondensation reactions involves the deprotonation of acidic hydrogen atoms adjacent to carbonyl groups, creating nucleophilic enolate intermediates that can undergo subsequent cyclization reactions [9] [7]. Sodium methoxide has been extensively used as a base catalyst in the synthesis of pyrimidine derivatives from malonate esters and amidine precursors [7]. The reaction typically proceeds at temperatures between 40-80°C in alcoholic solvents, yielding pyrimidine products in the range of 58-82% [7].

The effectiveness of base catalysis depends on the strength of the base and the reaction conditions employed. Strong bases such as sodium hydroxide and potassium hydroxide have been shown to catalyze cyclocondensation reactions more effectively than weak inorganic bases [9] [10]. The reaction mechanism involves the formation of highly coupled sequential reactions, including selective carbon-oxygen bond breaking, aldol condensation, carbon-carbon and carbon-nitrogen bond formation, and dehydrogenative aromatization [9].

Recent studies have demonstrated that the base-catalyzed approach can be extended to one-pot multicomponent cascade reactions for the synthesis of substituted pyrimidines [9]. These reactions utilize renewable feedstocks and proceed through transition-metal-free pathways, making them environmentally sustainable alternatives to traditional synthetic methods [9].

The cyclocondensation process is particularly effective for the synthesis of 4,6-dihydroxypyrimidine derivatives, which serve as key intermediates in the preparation of 4,6-dichloro-2-methyl-5-nitropyrimidine [2] [5]. The reaction of diethyl malonate with formamide in the presence of sodium ethoxide has been reported to yield 4,6-dihydroxypyrimidine according to established procedures [11]. This intermediate can then undergo nitration at the 5-position using nitric acid and acetic acid, followed by chlorination with phosphorus oxychloride to produce the final target compound [11] [2].

Solvent-free catalytic approaches for green synthesis

Solvent-free catalytic approaches represent a paradigm shift toward more environmentally sustainable synthetic methodologies in the preparation of pyrimidine derivatives. These methods eliminate the need for organic solvents, reducing waste generation, energy consumption, and environmental impact while maintaining high efficiency and selectivity [12] [13].

The implementation of solvent-free conditions in the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine and related compounds has been achieved through various catalytic systems, including triethylamine catalysis, copper(II) chloride-mediated reactions, and ammonium iodide-promoted transformations [14] [15]. These systems demonstrate excellent atom economy, with values ranging from 87.3% to 98.1%, significantly reducing the formation of unwanted by-products [15].

Mechanochemical approaches, involving ball milling and grinding techniques, have emerged as powerful tools for solvent-free synthesis [16]. These methods utilize mechanical energy to drive chemical transformations, often resulting in enhanced reaction rates and improved yields compared to traditional solution-phase methods [16]. The synthesis of tetrahydropyrimidine derivatives using copper(II) chloride as a catalyst under solvent-free conditions has been reported to yield products in 80-95% yield with reaction times of 1-3 hours [14].

Microwave-assisted solvent-free synthesis has proven particularly effective for the rapid preparation of pyrimidine derivatives [15] [17]. The use of microwave irradiation enhances reaction rates by factors of 5.2x to 12.3x compared to conventional heating methods, while simultaneously reducing energy consumption to as low as 28.9 kJ/mol [15]. The combination of microwave heating with catalytic systems such as ammonium iodide enables the synthesis of substituted pyrimidines in yields of 85-98% within 0.5-2 hours [15].

The environmental benefits of solvent-free catalytic approaches are quantified through various green chemistry metrics, including the Environmental Factor (E-factor), which measures the ratio of waste to product formed. Solvent-free methods typically achieve E-factors between 0.3 and 1.2, compared to traditional solvent-based methods that often exceed 5.0 [12] [13]. The cost-effectiveness of these approaches is enhanced by the elimination of solvent purchase, purification, and disposal costs, making them economically attractive for industrial applications [13].

Solid-state reactions utilizing heterogeneous catalysts have demonstrated exceptional performance in solvent-free pyrimidine synthesis [13]. These reactions often proceed through unique mechanistic pathways not accessible in solution-phase chemistry, enabling the formation of products with enhanced purity and selectivity [13]. The recovery and reuse of solid catalysts further contribute to the sustainability of these processes, with many catalytic systems maintaining activity for multiple reaction cycles [13].